![molecular formula C19H24N2O4S B426393 N-butan-2-yl-2-[(4-ethoxyphenyl)sulfonylamino]benzamide](/img/structure/B426393.png)
N-butan-2-yl-2-[(4-ethoxyphenyl)sulfonylamino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butan-2-yl-2-[(4-ethoxyphenyl)sulfonylamino]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sec-butyl group, an ethoxyphenyl group, and a sulfonyl amide linkage. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-butan-2-yl-2-[(4-ethoxyphenyl)sulfonylamino]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-ethoxybenzenesulfonyl chloride with sec-butylamine to form the corresponding sulfonamide. This intermediate is then reacted with 2-aminobenzamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: N-butan-2-yl-2-[(4-ethoxyphenyl)sulfonylamino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Nitro or halogenated derivatives.
科学研究应用
N-butan-2-yl-2-[(4-ethoxyphenyl)sulfonylamino]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator. The compound’s ability to interact with biological molecules makes it a candidate for drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Research is ongoing to determine its efficacy and safety in clinical settings.
Industry: Utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of N-butan-2-yl-2-[(4-ethoxyphenyl)sulfonylamino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate signaling pathways related to inflammation and cell proliferation.
相似化合物的比较
N-sec-butyl-4-chloro-benzamide: Similar structure but with a chloro group instead of the ethoxyphenyl group.
N-butyl-6-[(4-ethoxyphenyl)sulfamoyl]-4-oxo-1,4-dihydro-3-quinolinecarboxamide: Contains a quinoline ring and a similar sulfonyl amide linkage.
Uniqueness: N-butan-2-yl-2-[(4-ethoxyphenyl)sulfonylamino]benzamide is unique due to the presence of the ethoxyphenyl group, which imparts distinct chemical properties and reactivity
属性
分子式 |
C19H24N2O4S |
|---|---|
分子量 |
376.5g/mol |
IUPAC 名称 |
N-butan-2-yl-2-[(4-ethoxyphenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C19H24N2O4S/c1-4-14(3)20-19(22)17-8-6-7-9-18(17)21-26(23,24)16-12-10-15(11-13-16)25-5-2/h6-14,21H,4-5H2,1-3H3,(H,20,22) |
InChI 键 |
NBVFMPOWRMVMRD-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC |
规范 SMILES |
CCC(C)NC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


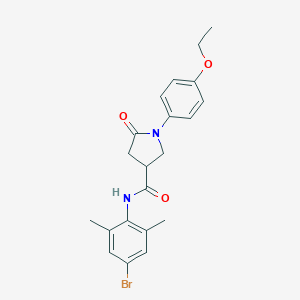
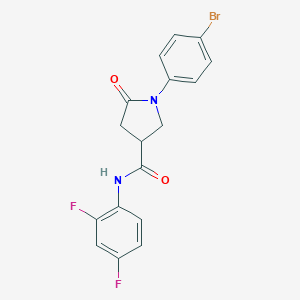
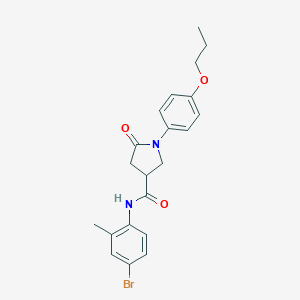
![3,5-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B426317.png)

![N-(4-bromo-2-methylphenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide](/img/structure/B426319.png)
![N-(4-chlorobenzyl)-5-oxo-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]phenyl}pyrrolidine-3-carboxamide](/img/structure/B426320.png)
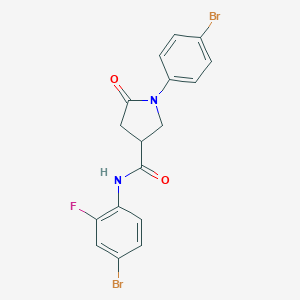
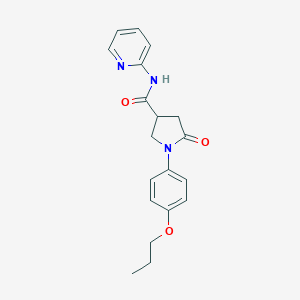
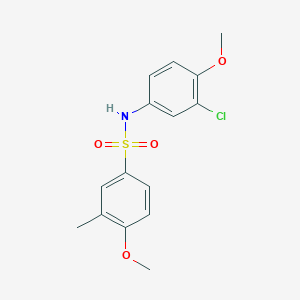
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(4-methoxyphenyl)sulfonyl]amino}acetamide](/img/structure/B426329.png)
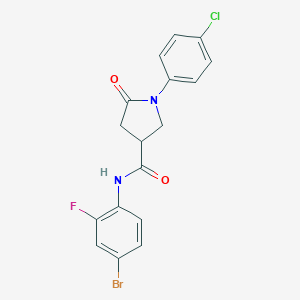
![2-{[(2,5-dichlorophenyl)sulfonyl]amino}-N-(4-iodophenyl)acetamide](/img/structure/B426332.png)
![N-butyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide](/img/structure/B426333.png)
